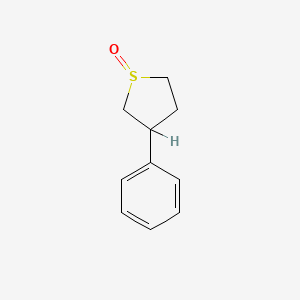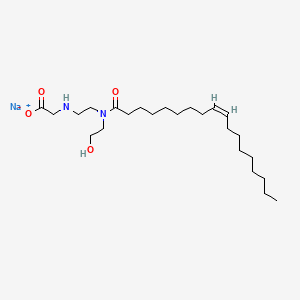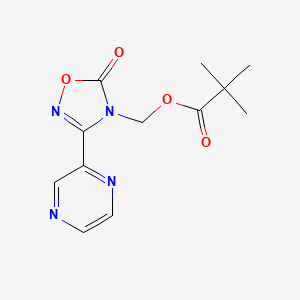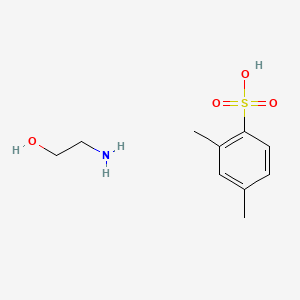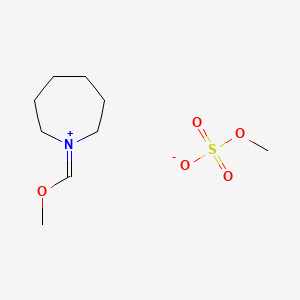
Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate is a chemical compound with the molecular formula C8H16NO4S It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate typically involves the reaction of hexahydro-1H-azepine with methoxymethylene chloride in the presence of a base, followed by methylation with methyl sulfate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepinium compounds.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1-methyl-1H-azepine: A structurally related compound with similar chemical properties.
Hexamethylenetetramine: Another related compound used in organic synthesis.
Uniqueness
Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate is unique due to its methoxymethylene group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
65009-95-2 |
|---|---|
Molekularformel |
C9H19NO5S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
1-(methoxymethylidene)azepan-1-ium;methyl sulfate |
InChI |
InChI=1S/C8H16NO.CH4O4S/c1-10-8-9-6-4-2-3-5-7-9;1-5-6(2,3)4/h8H,2-7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IQDUDIDNTYCONL-UHFFFAOYSA-M |
Kanonische SMILES |
COC=[N+]1CCCCCC1.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
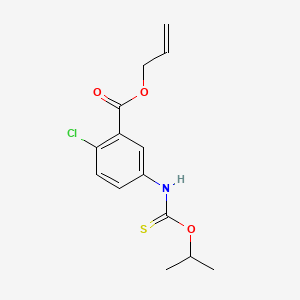
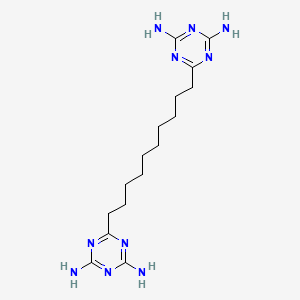
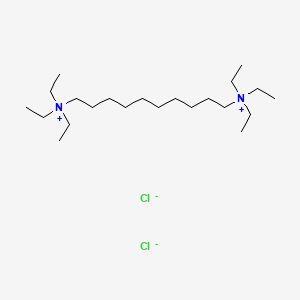

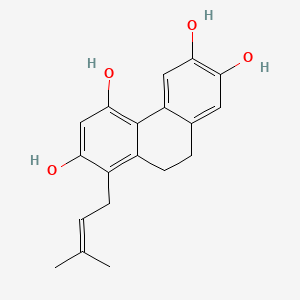
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)


